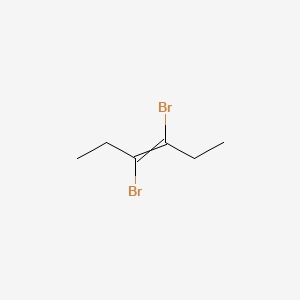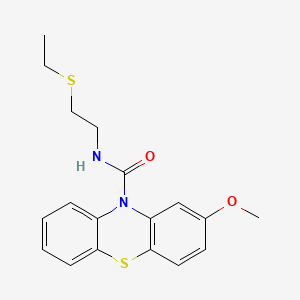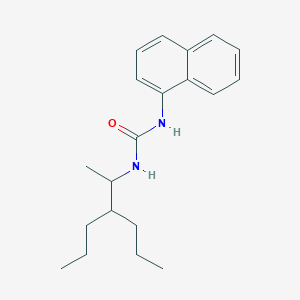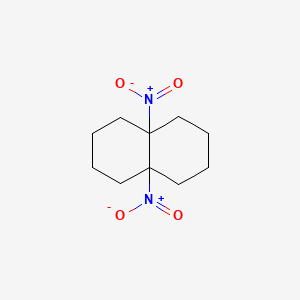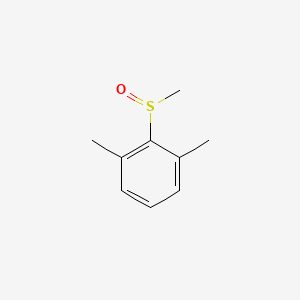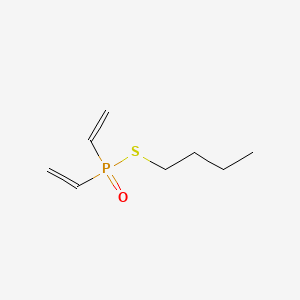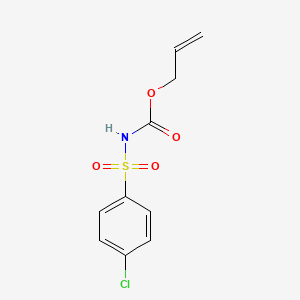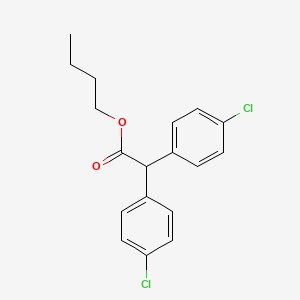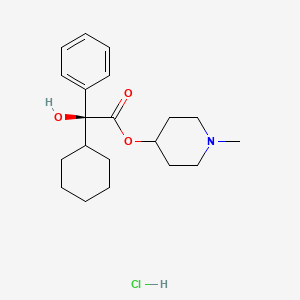
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzene ring, a cyclohexyl group, and a piperidinyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- involves several steps. The process typically begins with the preparation of benzeneacetic acid, which is then reacted with cyclohexyl and piperidinyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various industries.
化学反応の分析
Types of Reactions
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often include specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amines
科学的研究の応用
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Some compounds similar to Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- include:
- Benzeneacetic acid, alpha-hydroxy-, (S)-
- Benzeneacetic acid, 4-hydroxy-, methyl ester
- Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester
Uniqueness
What sets Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexyl and piperidinyl groups, in particular, enhances its reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
41115-88-2 |
|---|---|
分子式 |
C20H30ClNO3 |
分子量 |
367.9 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2,4-5,8-9,17-18,23H,3,6-7,10-15H2,1H3;1H/t20-;/m1./s1 |
InChIキー |
UJBRDTWTJKCCHF-VEIFNGETSA-N |
異性体SMILES |
CN1CCC(CC1)OC(=O)[C@](C2CCCCC2)(C3=CC=CC=C3)O.Cl |
正規SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


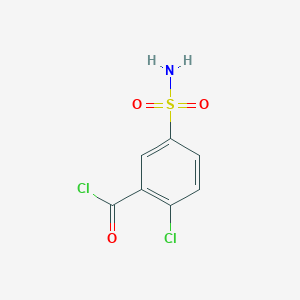
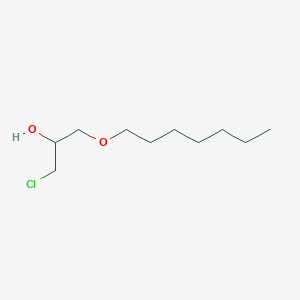
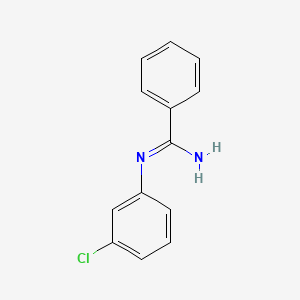
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
